
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound characterized by the presence of a nitrophenyl group, a morpholinoethyl group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves a multi-step process The initial step often includes the nitration of a methylphenyl compound to introduce the nitro group This is followed by the formation of the oxalamide linkage through a reaction with oxalyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholinoethyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)carbamate
- N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)urea
- N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)thiourea
Uniqueness
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has drawn attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound, identified by its CAS number 941939-50-0, features an oxalamide structure that may confer unique biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀N₄O₅
- Molecular Weight : 336.34 g/mol
- Structural Components :
- 4-Methyl-2-nitrophenyl group : This moiety may contribute to the compound's reactivity and interaction with biological targets.
- Morpholinoethyl group : Enhances solubility and bioavailability, potentially improving pharmacokinetic properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that oxalamides can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The nitrophenyl group may play a crucial role in this mechanism by forming reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary tests suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of specific enzymes involved in metabolic processes.
- Cellular Interaction : It could modulate receptor activity or interfere with signal transduction pathways, thereby influencing cellular responses to external stimuli.
Research Findings and Case Studies
Several studies have reported on the synthesis and biological evaluation of similar oxalamide compounds, providing insights into their efficacy and safety profiles.
Properties
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-11-2-3-12(13(10-11)19(22)23)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOOYCFBFTINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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